N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide is a complex organic compound that features a bromophenyl group, an indole moiety, and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide typically involves the coupling of an indole derivative with a bromophenyl compound. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane or dimethylformamide
Temperature: Room temperature to slightly elevated temperatures
Catalysts: DCC and sometimes 4-dimethylaminopyridine (DMAP) to enhance the reaction rate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Oxindole derivatives
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the methoxybenzamide structure can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an isobutylphenyl group instead of a bromophenyl group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group instead of a methoxybenzamide group.
Uniqueness
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H21BrN2O2 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H21BrN2O2/c1-29-19-6-4-5-17(13-19)24(28)27-14-21(16-9-11-18(25)12-10-16)22-15-26-23-8-3-2-7-20(22)23/h2-13,15,21,26H,14H2,1H3,(H,27,28) |
InChI Key |
ARVKENLIDHERSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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